Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate, also known as BOC-4-OMeBzl, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate exerts its inhibitory effect on proteases by binding to the active site of the enzyme and preventing the substrate from accessing it. This results in the inhibition of the enzyme's activity and the subsequent disruption of the biological process it is involved in.
Biochemical and Physiological Effects:
Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of proteases, making it a valuable tool for investigating the role of these enzymes in various biological processes. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research involving Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate. One area of interest is the development of more potent and selective inhibitors of proteases based on the structure of Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate. Another area of interest is the investigation of the potential therapeutic applications of Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate in various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate and its potential mechanisms of action.
Synthesis Methods
Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with butyl chloroformate and 3-methoxyphenylacetic acid. The resulting compound is then treated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product.
Scientific Research Applications
Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate has been extensively studied for its potential use as a tool compound in various scientific research applications. It has been shown to inhibit the activity of proteases such as chymotrypsin, trypsin, and elastase, making it a valuable tool for investigating the role of these enzymes in various biological processes.
properties
Product Name |
Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate |
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Molecular Formula |
C24H27NO7 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
butyl 4-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C24H27NO7/c1-3-4-14-31-24(29)17-8-10-19(11-9-17)25-22(27)12-13-23(28)32-16-21(26)18-6-5-7-20(15-18)30-2/h5-11,15H,3-4,12-14,16H2,1-2H3,(H,25,27) |
InChI Key |
RJZFRVROMDYOTP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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